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Compound of Interest

Compound Name: 2-Ethynyl-3-iodopyridine

Cat. No.: B15244290

2-Ethynyl-3-iodopyridine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative incorporating a reactive ethynyl
group. This unique combination of functionalities makes it a valuable building block in organic
synthesis, particularly for the construction of complex heterocyclic scaffolds. The pyridine ring
is a common motif in pharmaceuticals, and the presence of both an iodo and an ethynyl group
at adjacent positions offers versatile handles for a variety of chemical transformations, including
cross-coupling reactions. This technical guide provides a detailed overview of the known
physical and chemical properties of 2-Ethynyl-3-iodopyridine, its synthesis, and potential
applications in medicinal chemistry, with a focus on data relevant to researchers in drug
discovery and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Ethynyl-3-iodopyridine is
presented in the table below. These properties are essential for its handling, characterization,
and use in chemical reactions.
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Property Value Source
Molecular Formula C7HalIN [1112]
Molecular Weight 229.02 g/mol [1][2]
IUPAC Name 2-ethynyl-3-iodopyridine [11[2]

Canonical SMILES

C#CC1=C(C=CC=N1)|

[1]2]

InChl Key

HGRLZUZGSQIRGZ-
UHFFFAOYSA-N

[1]2]

Monoisotopic Mass

228.93885 g/mol

[1](2]

XLogP3 18 [1][2]
Heavy Atom Count 9 [1][2]
Hyd Bond A t
ydrogen Bond Acceptor L 2]
Count

Synthesis

The primary synthetic route to 2-Ethynyl-3-iodopyridine is anticipated to be a Sonogashira

coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely

used method for the formation of carbon-carbon bonds between sp2-hybridized carbons (from

aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).

A plausible synthetic pathway would involve the coupling of a suitable 3-iodopyridine precursor,

such as 2-chloro-3-iodopyridine, with a protected or unprotected acetylene source.

Experimental Workflow: Proposed Sonogashira

Coupling
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Start Materials:
- 2-Chloro-3-iodopyridine
- (Trimethylsilyl)acetylene

Sonogashira Coupling:
- Pd catalyst (e.g., Pd(PPhs)a)

- Cu(I) co-catalyst (e.g., Cul)
- Base (e.g., EtaN)
- Solvent (e.g., THF)

Intermediate:
2-((Trimethylsilyl)ethynyl)-3-iodopyridine

Desilylation:
- Base (e.g., K2COs3) or Fluoride source (e.g., TBAF)
- Solvent (e.g., MeOH)

Final Product:
2-Ethynyl-3-iodopyridine

Purification:
Column Chromatography

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Ethynyl-3-iodopyridine via Sonogashira coupling.

Detailed Methodologies
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While a specific experimental protocol for the synthesis of 2-Ethynyl-3-iodopyridine is not
readily available in the searched literature, a general procedure for a Sonogashira coupling
involving a halopyridine can be adapted.

General Sonogashira Coupling Protocol: A mixture of the halopyridine (1 equivalent), a
palladium catalyst such as PdCIlz2(PPhs)z (0.02-0.05 equivalents), and a copper(l) co-catalyst
like Cul (0.05-0.1 equivalents) is placed in a reaction vessel under an inert atmosphere (e.g.,
argon or nitrogen).[3] A suitable solvent, typically an amine base like triethylamine which also
acts as the solvent, or a mixture of solvents like THF and an amine, is added.[3] The terminal
alkyne (1.1-1.5 equivalents) is then introduced, and the reaction mixture is stirred at room
temperature or heated, depending on the reactivity of the substrates.[4] The progress of the
reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas
chromatography (GC). Upon completion, the reaction mixture is worked up by filtering off the
catalyst, followed by extraction and purification, usually by column chromatography on silica
gel.

Reactivity and Potential Transformations

The bifunctional nature of 2-Ethynyl-3-iodopyridine makes it a versatile intermediate for
further chemical modifications. The ethynyl group can participate in various reactions,
including:

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne
cycloaddition (CuUAAC) to form 1,2,3-triazoles.

o Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl
halides.

o Hydration: The alkyne can be hydrated to form a methyl ketone.

e Reduction: The triple bond can be selectively reduced to a double or single bond.

The iodo group is an excellent leaving group for various cross-coupling reactions, such as:
e Suzuki Coupling: To form a C-C bond with a boronic acid.

e Heck Coupling: To form a C-C bond with an alkene.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15244290?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/product/b15244290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15244290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Buchwald-Hartwig Amination: To form a C-N bond.
« Stille Coupling: To form a C-C bond with an organotin compound.

The relative reactivity of the iodo and ethynyl groups can potentially be controlled by the choice
of reaction conditions, allowing for selective functionalization at either position.

Spectroscopic Properties (Predicted)

While experimental spectroscopic data for 2-Ethynyl-3-iodopyridine is not available in the
searched literature, the expected spectral features can be predicted based on the analysis of
similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton of the terminal alkyne (=C-H) is expected to appear as a singlet in the
range of & 3.0-3.5 ppm.[2] The protons on the pyridine ring will show characteristic coupling
patterns and chemical shifts depending on their position relative to the nitrogen and the
substituents.

e 13C NMR: The sp-hybridized carbons of the alkyne would appear in the range of  70-90
ppm. The carbon atom of the pyridine ring attached to the iodine atom would be significantly
shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following
functional groups:

e =C-H stretch: A sharp band around 3300 cm™1,
o C=C stretch: A weaker band in the region of 2100-2260 cm~1.[5]

e C=N and C=C stretches (pyridine ring): Bands in the 1400-1600 cm~* region.

Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak (M*) at m/z = 229. The presence of
iodine (*271) would lead to a characteristic isotopic pattern. Fragmentation patterns would likely
involve the loss of the ethynyl group and cleavage of the pyridine ring.

Potential Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in many approved drugs and are actively
explored in drug discovery programs for a wide range of therapeutic areas, including oncology.
[6][7][8] The incorporation of an ethynyl group can provide a rigid linker and can also interact
with biological targets through hydrogen bonding or by acting as a reactive handle for covalent
modification.

While no specific biological activity has been reported for 2-Ethynyl-3-iodopyridine itself, its
structural motifs are found in compounds with known anticancer activity. For instance, various
pyridine derivatives have been investigated as kinase inhibitors, targeting enzymes that are
often dysregulated in cancer.[9][10][11] The ethynylphenyl group is a common feature in many
kinase inhibitors.

Logical Relationship: Potential as a Kinase Inhibitor
Precursor
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Caption: Synthetic utility towards potential kinase inhibitors.

The versatile reactivity of 2-Ethynyl-3-iodopyridine allows for its elaboration into more
complex molecules that could be screened for various biological activities, including as
inhibitors of protein kinases, which are important targets in cancer therapy.

Conclusion

2-Ethynyl-3-iodopyridine is a promising, yet underexplored, building block for organic
synthesis and medicinal chemistry. Its combination of a pyridine core with two distinct and
reactive functional groups provides a platform for the rapid generation of diverse molecular
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architectures. While detailed experimental data on its synthesis, spectroscopy, and biological
activity are currently limited in the public domain, its structural features suggest significant
potential for applications in the development of novel therapeutics, particularly in the field of
oncology. Further research into this compound is warranted to fully elucidate its chemical and
biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2. Buy 2-Ethynyl-3-iodopyridine [smolecule.com]

e 3. Sonogashira Coupling [organic-chemistry.org]

e 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

e 5.rsc.org [rsc.org]

e 6. ajps.journals.ekb.eg [ajps.journals.ekb.eq]

e 7.ijsat.org [ijsat.org]

o 8. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into

Future Perspectives and Structure Activity Relationship (SAR) - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]

» 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1
kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC
[pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Physical and chemical properties of 2-Ethynyl-3-
iodopyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15244290#physical-and-chemical-properties-of-2-
ethynyl-3-iodopyridine]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15244290?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/6552696_Identification_and_Structure-Activity_Relationships_of_Substituted_Pyridones_as_Inhibitors_of_Pim-1_Kinase
https://www.smolecule.com/products/s15854528
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.rsc.org/suppdata/c8/ob/c8ob02356e/c8ob02356e1.pdf
https://ajps.journals.ekb.eg/article_332167_c3c2a0f26a6575df05a191c9db24ec0c.pdf
https://www.ijsat.org/papers/2025/2/5398.pdf
https://pubmed.ncbi.nlm.nih.gov/34530713/
https://pubmed.ncbi.nlm.nih.gov/34530713/
https://pubmed.ncbi.nlm.nih.gov/34530713/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00082
https://pmc.ncbi.nlm.nih.gov/articles/PMC11110789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11110789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9848351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9848351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9848351/
https://www.benchchem.com/product/b15244290#physical-and-chemical-properties-of-2-ethynyl-3-iodopyridine
https://www.benchchem.com/product/b15244290#physical-and-chemical-properties-of-2-ethynyl-3-iodopyridine
https://www.benchchem.com/product/b15244290#physical-and-chemical-properties-of-2-ethynyl-3-iodopyridine
https://www.benchchem.com/product/b15244290#physical-and-chemical-properties-of-2-ethynyl-3-iodopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15244290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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